molecular formula C18H27N3O2 B2899459 N-(1-cyano-1-methylethyl)-2-{[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amino}-N-methylacetamide CAS No. 1280990-25-1

N-(1-cyano-1-methylethyl)-2-{[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amino}-N-methylacetamide

Cat. No.: B2899459
CAS No.: 1280990-25-1
M. Wt: 317.433
InChI Key: IIGWPPGLPXOVPG-UHFFFAOYSA-N
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Description

This compound features a tertiary acetamide backbone with a cyano-substituted methylethyl group and a 4-methoxy-3,5-dimethylphenylmethyl moiety. The cyano group enhances metabolic stability compared to halogenated analogs, while the dimethylphenyl and methoxy substituents may improve lipophilicity and target binding specificity.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-13-8-15(9-14(2)17(13)23-7)10-20(5)11-16(22)21(6)18(3,4)12-19/h8-9H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGWPPGLPXOVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CN(C)CC(=O)N(C)C(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide is a complex organic compound with potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The compound can be structurally represented as follows:

C17H24N4O\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}

This structure includes a cyano group, a methoxy group, and a dimethylphenyl moiety, which may contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar structural features often act as inhibitors or modulators of key biological pathways:

  • Monoamine Oxidase (MAO) Interaction : Compounds that resemble this structure may act as substrates for MAO, particularly MAO-B, which is implicated in neurotoxicity. Studies have shown that neurotoxic effects are often linked to the ability to be oxidized by MAO-B .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways related to neurotransmission and other physiological responses .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
NeurotoxicityIdentified as a substrate for MAO-B; linked to dopaminergic neurotoxicity.
GPCR ModulationPotential modulation of neurotransmitter release through GPCR pathways.
Muscarinic Receptor AntagonismSimilar structures found to act as antagonists in muscarinic receptor pathways.

Case Studies

Case Study 1: Neurotoxicity Assessment
In a study evaluating several analogs of neurotoxic compounds, it was found that those capable of being oxidized by MAO-B exhibited significant neurotoxic effects. The implications for N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide suggest a potential risk for similar neurotoxic outcomes based on its structural characteristics .

Case Study 2: GPCR Interaction
Research into compounds with methoxy and dimethyl groups has demonstrated their ability to modulate GPCR activity, influencing pathways related to cognition and mood regulation. This suggests that N-(1-cyano-1-methylethyl)-2-{(4-methoxy-3,5-dimethylphenyl)methylamino}-N-methylacetamide could similarly impact these pathways, warranting further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Acetamide Derivatives

Key Compounds:
  • N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-phenyl)-1-methylethyl]amino]ethyl]phenyl]-acetamide (Compound C) Structure: Contains a hydroxy-phenylacetamide core with a methoxyphenylethylamine side chain. Activity: Reported activity value of 1.2 (likely related to receptor binding affinity or potency) . Comparison: The target compound lacks hydroxyl groups but introduces a cyano group and dimethylphenyl substituents, which may enhance blood-brain barrier penetration and reduce polarity.
Parameter Target Compound Compound C ()
Core Structure Tertiary acetamide Secondary acetamide
Key Substituents Cyano, dimethylphenyl, methoxy Hydroxy, methoxyphenylethyl
Bioactivity Not reported 1.2 (hypothetical scale)
Application Hypothetical CNS agent Receptor modulation?

Herbicidal Chloroacetamides

Key Compounds:
  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structure: Chloroacetamide with methoxymethyl and diethylphenyl groups. Application: Widely used as a pre-emergent herbicide . Comparison: The target compound replaces chlorine with a cyano group, likely reducing environmental toxicity and shifting its application to pharmaceuticals. The dimethylphenyl group may confer greater steric hindrance, altering target specificity.
Parameter Target Compound Alachlor ()
Functional Group Cyano Chloro
Aromatic Substituents 4-Methoxy-3,5-dimethylphenyl 2,6-Diethylphenyl
Toxicity Profile Likely lower High (herbicidal)
Primary Use Pharmaceutical research Agriculture
Key Compounds:
  • {4-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl benzimidazole-1-sulfonyl] phenoxy}acetic acid methyl ester (3ai/3aj) Structure: Benzimidazole derivatives with methoxy-dimethylpyridinylmethyl and sulfonyl groups. Synthesis: 97% yield, indicating high efficiency . Comparison: While structurally distinct, the shared methoxy and dimethylphenyl motifs suggest similar synthetic challenges.

Research Findings and Implications

Substituent Effects on Bioactivity

  • Cyano vs. Chloro: The cyano group in the target compound likely reduces electrophilicity compared to alachlor’s chloro group, minimizing nonspecific alkylation and toxicity .
  • Dimethylphenyl vs. Diethylphenyl : Increased steric bulk in the target compound may enhance selectivity for hydrophobic binding pockets in biological targets, as seen in GPCR ligands like SR142801 .

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